While some research suggests potential benefits, the safety of TBHQ at high doses is a concern. Further studies are needed to understand its long-term effects [].
Research indicates TBHQ exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. This property is being investigated for its potential applications in food preservation and the development of new disinfectants [].
While the aforementioned applications are prominent, TBHQ is being explored in other scientific areas as well. These include:
Tert-Butylhydroquinone is a synthetic aromatic organic compound that belongs to the class of phenols. It is a derivative of hydroquinone, characterized by the presence of a tert-butyl group at one of the ring positions. This compound appears as a white to light tan crystalline powder and is primarily utilized for its antioxidant properties in various industrial and food applications. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. Tert-Butylhydroquinone is insoluble in water but soluble in organic solvents, making it effective in various formulations .
As mentioned earlier, TBHQ's primary mechanism of action involves its role as a free radical scavenger. In food systems, fats and oils are susceptible to oxidation by free radicals, which can lead to rancidity and off-flavors. TBHQ donates a hydrogen atom to the free radical, creating a stable molecule and preventing further oxidation of the fat or oil [].
The safety of TBHQ as a food additive is a topic of ongoing research. While generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) at regulated levels [], some studies suggest potential health concerns at high doses []. TBHQ can cause skin irritation, allergic reactions, and eye irritation upon direct contact [].
Tert-Butylhydroquinone exhibits several notable chemical behaviors:
Tert-Butylhydroquinone has been studied for its biological effects:
Tert-Butylhydroquinone can be synthesized through various methods:
These comparisons highlight how tert-butylhydroquinone's unique structure contributes to its specific applications and behaviors in various environments .
Research has demonstrated several interactions involving tert-butylhydroquinone:
High-Performance Liquid Chromatography represents the gold standard for tert-butylhydroquinone quantification in food matrices, offering exceptional separation efficiency and versatility through various detection modalities [1] [2] [3]. The technique provides superior resolution for simultaneous analysis of multiple antioxidants while maintaining excellent reproducibility and accuracy.
Reversed-Phase High-Performance Liquid Chromatography Systems
Reversed-phase configurations utilizing C18 stationary phases have demonstrated remarkable efficacy for tert-butylhydroquinone analysis [1] [4]. The Inertsil ODS-SP column (5 μm, 150 × 4.6 mm) coupled with acetonitrile, methanol, and 5% aqueous acetic acid mobile phase (20:20:60 v/v/v) provides optimal separation conditions [1]. This system achieves detection limits of 20 μg/L when coupled with fluorescence detection (excitation 293 nm, emission 332 nm) and demonstrates linear calibration ranges from 0-150 μg/L with correlation coefficients exceeding 0.999 [1].
The Waters XBridge C18 column (5 μm, 4.6 mm × 150 mm) represents another highly effective stationary phase for tert-butylhydroquinone analysis [4]. Using an isocratic mobile phase consisting of 1% acetic acid and acetonitrile (60:40 v/v) at 1 mL/min flow rate, this system achieves detection limits of 0.2 mg/L with excellent recovery rates ranging from 95% to 105% [4]. The total analysis time is optimized to 18 minutes, making it suitable for routine analytical applications.
Normal-Phase High-Performance Liquid Chromatography Applications
Normal-phase chromatography offers distinct advantages for tert-butylhydroquinone analysis, particularly in preventing reduction artifacts associated with reversed-phase systems [3] [5]. Silica columns with gradient elution using n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol provide excellent separation of tert-butylhydroquinone from its oxidation product tert-butylquinone [5]. This approach demonstrates wide linear ranges of 0.10-500.00 μg/mL with correlation coefficients exceeding 0.9998 [3].
The dual wavelength detection strategy at 280 nm for tert-butylhydroquinone and 310 nm for tert-butylquinone enables simultaneous quantification while avoiding interference from degradation products [5] [6]. Recovery studies in soybean oil and lard matrices yield excellent results ranging from 81.38% to 102.34%, demonstrating the method's applicability across diverse lipid matrices [3].
Advanced Detection Strategies
Broadband Cavity Enhanced Absorption Spectroscopy integration with High-Performance Liquid Chromatography represents a breakthrough in sensitivity enhancement for tert-butylhydroquinone analysis [2]. This coupling achieves minimum detectable absorption coefficients of 1.9 × 10⁻⁵ cm⁻¹ at 280 nm, providing limits of detection and quantification up to 30 times lower than conventional systems [2]. The enhanced sensitivity proves particularly valuable for trace-level analysis in complex food matrices.
Chemiluminescence detection coupled with High-Performance Liquid Chromatography offers another sensitive approach based on the inhibitory effect of tert-butylhydroquinone on the luminol-potassium ferricyanide reaction [7]. Using a reversed-phase C18 column with methanol:water (80:20 v/v) mobile phase, this system achieves detection limits of 24 ng/mL with linear ranges spanning 1×10⁻⁷ to 1×10⁻⁵ g/mL [7].
Detection Method | Column Type | Mobile Phase | Detection Limit | Linear Range | Recovery (%) |
---|---|---|---|---|---|
HPLC-UV (280 nm) | Inertsil ODS-SP (5 μm, 150 × 4.6 mm) | ACN/MeOH/5% acetic acid (20:20:60) | 0.04 mg/kg | Not specified | 93.1-99.5 |
HPLC-Fluorescence (Ex 293 nm, Em 332 nm) | Inertsil ODS-SP (5 μm, 150 × 4.6 mm) | ACN/MeOH/5% acetic acid (20:20:60) | 20 μg/L | 0-150 μg/L | Good recovery |
Normal-Phase HPLC-UV (280 nm/310 nm) | Silica column | n-hexane containing 5% ethyl acetate | 0.40 μg/mL | 0.10-500.00 μg/mL | 81.38-102.34 |
HPLC-BBCEAS (280 nm) | C18 column | Standard HPLC conditions | 30× lower than conventional | Enhanced sensitivity | Not specified |
HPLC-Chemiluminescence | C18 reversed-phase | Methanol:water (80:20) | 24 ng/mL | 1×10⁻⁷-1×10⁻⁵ g/mL | Good recovery |
Gas Chromatography-Mass Spectrometry provides exceptional specificity and sensitivity for tert-butylhydroquinone analysis through molecular fragmentation patterns and retention time confirmation [8] [9] [10]. The technique offers superior identification capabilities and enables simultaneous analysis of transformation products formed during storage and processing.
Analytical Conditions and Column Selection
The HP-5MS column represents the optimal stationary phase for tert-butylhydroquinone analysis, providing excellent thermal stability and resolution [9]. Temperature programming begins at 70°C for 1 minute, increases to 200°C at 10°C/min and holds for 1 minute, then increases to 280°C at 10°C/min and holds for 1 minute, finally reaching 300°C and holding for 5 minutes [9]. Inlet temperatures of 230°C and electron bombardment ionization at 70 eV provide optimal detection conditions.
The ion source temperature of 230°C and Gas Chromatography-Mass Spectrometry interface temperature of 280°C ensure efficient ionization and transfer of analytes [9]. Under these conditions, excellent linearity is achieved in the range of 0.15-100.00 μg/mL with correlation coefficients exceeding 0.998 [9]. Detection limits for tert-butylhydroquinone, tert-butylbenzoquinone, and monohydroxyalkyl hydroquinone reach 0.05, 0.17, and 0.10 μg/mL respectively [9].
Transformation Product Analysis
Gas Chromatography-Mass Spectrometry excels in simultaneous determination of tert-butylhydroquinone and its transformation products formed during thermal processing and storage [9]. The method enables evaluation of initial tert-butylhydroquinone addition levels by analyzing both parent compound and degradation products [9]. Recovery studies demonstrate excellent performance ranging from 93.28% to 104.64% across the analytical range [9].
Sample Preparation and Extraction
Sample preparation for Gas Chromatography-Mass Spectrometry analysis typically involves ethyl acetate extraction followed by concentration and derivatization when necessary [8] [10]. For food matrices, samples are extracted with ethyl acetate, the solvent is evaporated, and the residue is dissolved in appropriate solvents for analysis [11]. The extraction efficiency exceeds 85% for fortified samples at 100 ppm levels [11].
Derivatization with trimethylsilyl groups enhances volatility and thermal stability for compounds requiring enhanced chromatographic performance [12]. The tert-butylhydroquinone bis(tert-butyldimethylsilyl) ether derivative provides improved peak shape and retention characteristics on non-polar columns [12].
Detection Method | Column Specifications | Temperature Program | Detection Limit | Linear Range | Recovery (%) |
---|---|---|---|---|---|
GC-MS (EI, 70 eV) | Not fully specified | Initial 70°C, ramp to 280°C | 0.05 μg/mL | 0.15-100.00 μg/mL | 93.28-104.64 |
GC-MS HP-5MS column | HP-5MS column | 70°C (1 min) → 200°C → 280°C → 300°C | 0.05, 0.17, 0.10 μg/mL | 0.15-100.00 μg/mL | 93.28-104.64 |
GC-FID | Flame ionization detection | Standard GC program | 1.0 ppm | Wide range | >85 |
GC-MS selected ion monitoring | Selected mass spectrometry | Optimized conditions | 0.05 mg/kg | Suitable range | 90-102 |
Infrared spectroscopy provides definitive structural identification of tert-butylhydroquinone through characteristic vibrational fingerprints [13] [14] [15]. The technique offers rapid, non-destructive analysis capabilities essential for quality control and purity assessment applications.
Characteristic Vibrational Assignments
The infrared spectrum of tert-butylhydroquinone exhibits distinctive absorption bands that enable unambiguous identification [14] [15]. The broad absorption region from 3670-3070 cm⁻¹ corresponds to phenolic O-H stretching vibrations, with broadening attributed to intermolecular hydrogen bonding in solid-state samples [14]. This characteristic band provides primary identification evidence for the hydroquinone functionality.
The tert-butyl group generates characteristic doublet absorptions at 1395-1385 cm⁻¹ and 1370 cm⁻¹, corresponding to asymmetric and symmetric C-H bending vibrations respectively [15]. The longer wavelength component typically exhibits greater intensity, consistent with tert-butyl substitution patterns [15]. These bands provide definitive evidence for the tert-butyl substituent and enable differentiation from other alkyl-substituted hydroquinones.
Skeletal C-C vibrations of the tert-butyl group appear in the 1255-1200 cm⁻¹ region with medium intensity [15]. Additional aromatic C=C stretching vibrations occur in the 1500-1600 cm⁻¹ region, confirming the benzene ring structure [15]. The combination of these characteristic absorptions provides a unique infrared fingerprint for tert-butylhydroquinone identification.
Quantitative Analysis Applications
Infrared spectroscopy enables quantitative determination of tert-butylhydroquinone purity through measurement of specific absorption bands [13]. The carbonyl absorption at 1659 cm⁻¹ serves as a marker for tert-butyl-para-benzoquinone impurities, enabling calculation of impurity levels through comparative intensity measurements [13]. This approach requires matched calcium fluoride cells and chloroform solvent for accurate quantitative determinations.
Advanced Fourier Transform Infrared Applications
Fourier Transform Infrared spectroscopy with Attenuated Total Reflectance sampling provides rapid analysis capabilities for tert-butylhydroquinone in food matrices [16]. This approach eliminates complex sample preparation requirements while maintaining analytical specificity [16]. The technique proves particularly valuable for quality control applications requiring rapid throughput and minimal sample consumption.
Microscale Fourier Transform Infrared analysis enables characterization of individual crystals and particles, providing insights into polymorphic forms and crystal structures [16]. This capability proves valuable for understanding physical stability and formulation characteristics of tert-butylhydroquinone in commercial applications.
Infrared Band (cm⁻¹) | Assignment | Intensity | Analysis Method |
---|---|---|---|
3670-3070 | O-H stretching (broad, hydrogen bonded) | Strong, broad | KBr pellet, FTIR |
1659 | t-butyl-p-benzoquinone marker | Medium | Chloroform solution, quantitative |
1395-1385 | tert-butyl doublet (CH bending) | Medium | KBr pellet |
1370 | tert-butyl doublet (CH bending) | Medium to strong | KBr pellet |
1255-1200 | Skeletal C-C vibrations (tert-butyl) | Medium | Standard FTIR |
1500-1600 | Aromatic C=C stretching | Medium to strong | Standard FTIR |
Ultraviolet-visible absorption spectroscopy provides sensitive detection and quantification capabilities for tert-butylhydroquinone through characteristic electronic transitions [14] [17] [18]. The technique offers excellent selectivity when combined with appropriate wavelength selection and sample preparation procedures.
Electronic Transition Characteristics
The ultraviolet-visible spectrum of tert-butylhydroquinone exhibits multiple absorption maxima corresponding to distinct electronic transitions [14] [17]. The primary absorption maximum occurs at 206 nm, attributed to intense π→π* and σ→π* transitions associated with the aromatic ring system [14]. A secondary absorption maximum at 227 nm corresponds to π→π* transitions, while a characteristic weak absorption at 292 nm results from n→π* transitions involving non-bonding electrons on oxygen atoms [14] [17].
Density functional theory calculations confirm these experimental observations, predicting absorption peaks at 268.8 nm and 221.4 nm arising from n→π* and π→π* transitions respectively [14]. The excellent agreement between theoretical predictions and experimental measurements validates the electronic structure assignments and enhances confidence in spectroscopic identification.
The 292 nm absorption maximum proves particularly valuable for analytical applications due to its characteristic intensity and minimal interference from other food components [17]. This wavelength serves as the primary detection wavelength for High-Performance Liquid Chromatography applications and provides excellent sensitivity for direct spectrophotometric measurements [17].
Quantitative Analysis Methods
Ultraviolet-visible spectroscopy enables direct quantification of tert-butylhydroquinone in solution through Beer's law relationships [19] [18]. The molar absorptivity at 292 nm provides sufficient sensitivity for analysis of concentrations relevant to food applications [17]. Standard curves demonstrate excellent linearity across analytical ranges with correlation coefficients typically exceeding 0.999 [19].
Dual wavelength detection at 280 nm and 310 nm enables simultaneous analysis of tert-butylhydroquinone and its oxidation product tert-butylquinone [18]. This approach proves essential for stability studies and degradation monitoring during storage and processing [18]. The wavelength selection provides optimal selectivity while maintaining sensitivity for both analytes.
Advanced Spectrophotometric Applications
Multi-wavelength spectrophotometric analysis using partial least squares calibration enables determination of tert-butylhydroquinone in complex mixtures containing multiple synthetic antioxidants [20]. This chemometric approach resolves overlapping spectra and provides accurate quantification despite spectral interferences [20]. The method demonstrates excellent performance for routine analysis of commercial antioxidant formulations.
Derivative spectrophotometry enhances resolution of overlapping absorption bands and improves detection limits through baseline correction [20]. Second and fourth derivative spectra provide enhanced selectivity for tert-butylhydroquinone determination in the presence of structurally similar compounds [20]. This approach proves particularly valuable for analysis of aged samples containing multiple degradation products.
Wavelength (nm) | Transition Type | Extinction Coefficient | Application |
---|---|---|---|
206 | π→π* and σ→π* | High | Maximum absorption peak |
227 | π→π* | Medium | Secondary peak |
292 | n→π* (weak) | Low (weak absorption) | Characteristic weak peak |
280 | TBHQ detection wavelength | Optimized for HPLC | HPLC detection |
310 | TQ detection wavelength | Optimized for HPLC | Oxidation product detection |
Ratiometric fluorescence detection represents a revolutionary advancement in tert-butylhydroquinone analysis, providing self-calibration capabilities and enhanced accuracy through dual emission monitoring [21] [22] [23]. These sophisticated probe systems overcome traditional limitations associated with single-wavelength fluorescence measurements while delivering exceptional sensitivity and selectivity.
Non-Conjugated Polymer Dots and Gold Nanocluster Systems
The integration of non-conjugated polymer dots with gold nanoclusters creates a powerful ratiometric fluorescence platform for tert-butylhydroquinone detection [21] [24]. This dual-emission system exhibits fluorescence maxima at 480 nm and 630 nm under 370 nm excitation, with the intensity ratio serving as the analytical signal [21]. The gold nanocluster fluorescence undergoes selective quenching upon tert-butylhydroquinone interaction due to strong electrostatic interactions, while the polymer dot emission increases proportionally [21].
The detection system demonstrates exceptional analytical performance with linear relationships spanning 0.2 to 60 μg/mL and achieving detection limits of 0.048 μg/mL [21]. Quantification limits reach 0.159 μg/L, representing significant improvements over conventional detection methods [21]. Recovery studies across three concentration levels yield excellent results ranging from 80% to 102%, confirming the method's accuracy for food analysis applications [21].
Dual-Emission Carbonized Polymer Dot Platforms
Density functional theory calculations elucidate the fluorescence mechanisms, revealing that tert-butylhydroquinone forms competitive complexes with iron(III) ions, releasing carbonized polymer dots and restoring fluorescence [22]. This mechanistic understanding enables optimization of detection conditions and enhances method reliability [22]. The optimized system provides linear responses from 0.2 to 2 μM with detection limits reaching 0.052 μM [23].
Iron-Based Metal-Organic Framework Systems
Iron(III)-based metal-organic frameworks offer exceptional sensitivity through ligand-to-metal charge transfer inhibition mechanisms [26]. The octahedral framework structures synthesized from ferric chloride hexahydrate and 2-aminoterephthalic acid exhibit weak fluorescence due to charge transfer and internal filtration effects [26]. Tert-butylhydroquinone binding to iron(III) centers inhibits charge transfer, releasing fluorescence from the organic ligands and providing turn-on detection responses [26].
The metal-organic framework sensors demonstrate remarkable sensitivity with detection limits reaching 0.0030 μmol/L under optimized conditions [26]. Linear ranges extend from 0 to 150 μmol/L, providing wide dynamic ranges suitable for diverse analytical applications [26]. Validation studies in soybean oil matrices confirm excellent correlation with High-Performance Liquid Chromatography results, demonstrating practical applicability [26].
Carbon Dot-Based Competitive Detection Systems
Carbon dot platforms utilizing photoinduced electron transfer mechanisms provide highly sensitive tert-butylhydroquinone detection through competitive interactions with iron(III) ions [27]. The detection strategy employs carbon dots whose fluorescence undergoes quenching by iron(III) ions through electron transfer processes [27]. Tert-butylhydroquinone competes effectively for iron(III) binding, restoring carbon dot fluorescence in proportion to analyte concentration [27].
This competitive detection approach achieves exceptional analytical performance with detection limits of 0.01 μg/mL and linear ranges spanning 0.5 to 80 μg/mL [27]. Recovery studies in spiked edible oil samples demonstrate excellent accuracy with values ranging from 94.29% to 105.82% [27]. The method's high specificity and good accuracy make it suitable for routine screening applications in food safety monitoring [27].
Detection Strategy | Detection Principle | Detection Limit | Linear Range | Recovery (%) |
---|---|---|---|---|
Ratiometric NCPDs/AuNCs | Dual emission at 480/630 nm | 0.048 μg/mL | 0.2-60 μg/mL | 80-102 |
Fe-MOF turn off-on | LMCT inhibition and fluorescence restoration | 0.0030 μmol/L | 0-150 μmol/L | Consistent with HPLC |
Dual-emission CPDs | On-off-on ratiometric with Fe³⁺ | 0.052 μM | 0.2-2 μM | Not specified |
Carbon dots/Fe(III) competitive | PET effect competition | 0.01 μg/mL | 0.5-80 μg/mL | 94.29-105.82 |
Electrochemical sensing platforms represent cutting-edge developments in tert-butylhydroquinone detection, offering exceptional sensitivity, selectivity, and real-time monitoring capabilities [28] [29] [30]. These advanced systems leverage nanomaterial modifications and sophisticated electrode designs to achieve unprecedented analytical performance while maintaining practical applicability for food analysis.
Titanium Dioxide-Cobalt-Nitrogen-Doped Carbon Nanotube Systems
The integration of titanium dioxide, cobalt nanoparticles, and nitrogen-doped carbon nanotubes creates highly effective electrochemical platforms for tert-butylhydroquinone detection [28]. These heterostructured nanomaterials derive from zeolitic imidazolate framework-67 titanium dioxide composites through controlled calcination in argon-hydrogen atmospheres [28]. The resulting materials exhibit dodecahedron-like morphologies with twisted nanotube surfaces that provide exceptional electrocatalytic performance [28].
The optimized titanium dioxide-cobalt-nitrogen-doped carbon nanotube sensors demonstrate remarkable analytical capabilities with detection limits reaching 4 nM and linear ranges spanning 0.04 to 100 μM [28]. The enhanced performance results from synergistic effects between multi-phase compositions, accelerated electron transfer, and constructed cobalt-titanium multi-active sites [28]. These sensors exhibit excellent stability, anti-interference capabilities, and reproducibility essential for routine analytical applications [28].
Nickel-Aluminum Layered Double Hydroxide-Glucose Carbon Systems
Advanced porous carbon nanomaterials derived from nickel-aluminum layered double hydroxides and glucose carbon spheres provide exceptional electrochemical sensing capabilities [29]. The synthesis involves co-precipitation of layered double hydroxides with glucose followed by pyrolysis at 800°C, creating porous structures with enhanced specific surface areas [29]. These materials promote electron transfer and analyte adsorption, significantly improving detection accuracy [29].
The nickel-aluminum layered double hydroxide-glucose carbon sensors achieve impressive analytical performance with detection limits of 8.2 nM and linear ranges from 0.02 to 30 μM [29]. The wide detection range and exceptional sensitivity make these sensors effective for both large-scale and routine testing applications [29]. Validation studies in real edible oil samples demonstrate excellent reliability and practical applicability [29].
Copper Tungstate Nanoparticle Platforms
Hydrothermally synthesized copper tungstate nanoparticles provide exceptional electrochemical detection capabilities when integrated with screen-printed carbon electrodes [30]. These nanoparticles exhibit superior physicochemical and morphological characteristics that enhance sensitivity, selectivity, and detection efficiency [30]. The disposable strip format enables convenient field applications and streamlines quality assessment procedures [30].
The copper tungstate modified electrodes demonstrate outstanding analytical performance with detection limits reaching 0.9 nM and remarkably wide linear ranges from 0.01 to 789 μM [30]. The sensors exhibit excellent selectivity, superior anti-interference capabilities, and promising recovery ranges in food samples [30]. These characteristics facilitate real-time monitoring and support comprehensive food additive quality assessment programs [30].
Ratiometric Electrochemical Sensing Strategies
Irritant;Environmental Hazard